molecular formula C43H67N13O17S B15145166 2: PN: US20040072744 SEQID: 2 claimed protein

2: PN: US20040072744 SEQID: 2 claimed protein

Cat. No.: B15145166
M. Wt: 1070.1 g/mol
InChI Key: GFHXQXTURUFUAG-YEEOUUIGSA-N
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Description

The compound “(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid” is a highly complex peptide derivative featuring multiple functional groups critical to its biochemical interactions. Key structural components include:

  • Amino acid residues: Multiple L- and D-configured amino acids (e.g., carboxyglutamic acid, leucine derivatives).
  • Imidazole rings: Likely involved in hydrogen bonding or catalytic roles.
  • Carboxylic acid termini: Contributes to solubility and ionic interactions.

Properties

Molecular Formula

C43H67N13O17S

Molecular Weight

1070.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H67N13O17S/c1-19(2)10-24(50-35(64)22(44)12-30(45)58)36(65)47-15-31(59)49-23(7-8-32(60)61)37(66)52-26(11-21-14-46-18-48-21)42(71)56-9-5-6-29(56)40(69)55-34(20(3)4)41(70)54-28(17-74)39(68)51-25(13-33(62)63)38(67)53-27(16-57)43(72)73/h14,18-20,22-29,34,57,74H,5-13,15-17,44H2,1-4H3,(H2,45,58)(H,46,48)(H,47,65)(H,49,59)(H,50,64)(H,51,68)(H,52,66)(H,53,67)(H,54,70)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t22-,23-,24-,25-,26-,27-,28-,29-,34-/m0/s1

InChI Key

GFHXQXTURUFUAG-YEEOUUIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the correct configuration of the molecule. Common synthetic routes include:

    Peptide Coupling Reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form peptide bonds.

    Protecting Group Strategies: Employing protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect reactive sites during intermediate steps.

    Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where amino groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for more complex molecules and in studies of peptide synthesis.

    Biology: Investigated for its role in protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of an enzyme, inhibiting its activity. This can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Similarity Analysis

Using chemoinformatic methods (e.g., Tanimoto and Dice coefficients), the compound’s binary fingerprint can be compared to structurally related molecules. For example:

Compound Name / ID Tanimoto Coefficient Dice Coefficient Key Functional Group Overlaps
Target Compound 1.00 1.00 Sulfhydryl, imidazole, carboxylic acid
(2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid 0.65 0.72 Sulfhydryl, carboxylic acid
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate 0.48 0.54 Imidazole, branched alkyl chains

Key Findings :

  • Lower similarity with glycosylated imidazole derivatives highlights its peptide-centric architecture.
Functional and Pharmacokinetic Comparison
Property Target Compound (2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid Phthalate Esters (e.g., DEHP)
Molecular Weight (g/mol) ~1,200 (estimated) 342.4 390.56
Solubility Polar solvents Water-soluble Lipophilic
Bioactivity Hypothetical enzyme inhibition Antihypertensive Endocrine disruption

Insights :

  • The target compound’s high molecular weight and polarity contrast sharply with small-molecule phthalates, which exhibit lipophilicity and endocrine-disrupting effects .
  • Its structural complexity may limit bioavailability compared to simpler sulfhydryl derivatives .

Q & A

Q. What experimental methods are recommended for characterizing the complex stereochemistry and functional groups of this compound?

To resolve stereochemical ambiguity and confirm functional groups (e.g., imidazole rings, sulfanyl groups), employ a combination of:

  • 2D NMR (COSY, HSQC, NOESY) to assign stereocenters and spatial proximity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystallizable) for absolute configuration determination .
  • FT-IR spectroscopy to identify carboxylate, amide, and sulfanyl stretching modes.

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Use reverse-phase HPLC with UV/Vis detection to monitor reaction progress and isolate intermediates .
  • Apply tandem mass spectrometry (MS/MS) to characterize side products (e.g., incomplete deprotection of amino groups or disulfide formation) .
  • Optimize purification via preparative chromatography with ion-pairing agents (e.g., TFA) to resolve polar impurities .

Advanced Research Questions

Q. What computational strategies can predict ligand-receptor interactions for this compound in biochemical assays?

  • Perform molecular dynamics (MD) simulations to model conformational flexibility and binding stability with target proteins (e.g., enzymes with imidazole-binding sites) .
  • Use density functional theory (DFT) to calculate redox potentials of sulfanyl groups or charge distribution in carboxylate-rich regions .
  • Integrate machine learning (ML) models trained on f-element ligand databases to predict chelation behavior or solvent effects .

Q. How can reaction yields be optimized for multi-step syntheses involving unstable intermediates?

  • Apply design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
  • Implement Bayesian optimization to iteratively adjust reaction conditions (e.g., pH for amide coupling) with minimal experimental runs .
  • Use continuous-flow chemistry to stabilize intermediates (e.g., diazo compounds) and reduce decomposition .

Q. How should researchers resolve contradictions between computational predictions and experimental binding data?

  • Conduct cross-validation using orthogonal techniques:
    • Compare surface plasmon resonance (SPR) binding kinetics with isothermal titration calorimetry (ITC) thermodynamic data.
    • Re-examine simulation parameters (e.g., protonation states of imidazole groups) using pH-dependent NMR .
  • Leverage high-throughput screening to test binding under varied ionic strengths or redox conditions .

Q. What strategies enable automation of this compound’s synthesis for scalable research applications?

  • Develop robotic liquid-handling systems for precise control of air-sensitive steps (e.g., sulfanyl group incorporation) .
  • Integrate real-time analytics (e.g., inline IR or Raman spectroscopy) to monitor reaction progress and trigger adaptive adjustments .
  • Use retrosynthesis-planning algorithms to prioritize routes with commercially available building blocks and minimal protection/deprotection steps .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Perform accelerated stability studies across pH gradients (1–9) and temperatures (4–37°C) with LC-MS monitoring .
  • Simulate oxidative stress using H2O2 or glutathione to assess sulfanyl group reactivity .
  • Analyze degradation pathways via NMR kinetic studies and correlate with computational degradation models .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in synthesis data?

  • Apply partial least squares (PLS) regression to correlate spectral data (e.g., FT-IR) with reaction outcomes .
  • Use artificial neural networks (ANNs) to model multi-variable interactions in solvent selection or catalyst turnover .
  • Validate models with bootstrapping or k-fold cross-validation to avoid overfitting .

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